Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
Overview
Description
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is a chiral compound with significant importance in organic synthesis and various scientific research fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate can be synthesized through several methods. One common approach involves the diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. For instance, diethyl (2S,3S)-2-azido-3-hydroxysuccinate can be prepared from diethyl (S)-(-)-malate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis starting from readily available chiral precursors. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to yield different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines.
Oxidation: Reagents like tert-butyl hydroperoxide and catalysts such as titanium tetra(isopropoxide) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceutical agents and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl (2S,3S)-2-bromo-3-hydroxysuccinate involves its reactivity towards various reagents, leading to the formation of different products. The molecular targets and pathways depend on the specific reactions it undergoes.
Comparison with Similar Compounds
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate can be compared with similar compounds such as:
Diethyl (2S,3S)-2-azido-3-hydroxysuccinate: Similar in structure but with an azido group instead of a bromo group.
Diethyl (2S,3S)-2-chloro-3-hydroxysuccinate: Contains a chloro group instead of a bromo group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromo and hydroxyl groups, which confer distinct reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
diethyl (2S,3S)-2-bromo-3-hydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447781 | |
Record name | AG-H-24230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-14-8 | |
Record name | AG-H-24230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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